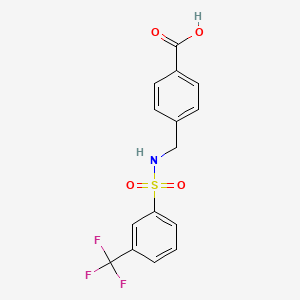

4-(((3-(Trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid

Description

Propriétés

IUPAC Name |

4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4S/c16-15(17,18)12-2-1-3-13(8-12)24(22,23)19-9-10-4-6-11(7-5-10)14(20)21/h1-8,19H,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULRKVYOEFOBSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(((3-(Trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted phenyl compound. This is followed by the introduction of the sulfonamide group and the benzoic acid moiety. Common reagents used in these reactions include trifluoromethylating agents, sulfonamide precursors, and carboxylic acid derivatives. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium(VI) oxide are commonly used.

Reduction: Lithium aluminum hydride or hydrogen gas with a catalyst can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pharmaceutical Development

Anti-Cancer Activity:

Research indicates that 4-(((3-(Trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid exhibits promising anti-cancer properties. It acts as an inhibitor of specific enzymes involved in cancer progression, potentially influencing pathways related to angiogenesis and cell proliferation. Studies have shown that compounds with similar structural features can effectively inhibit tumor growth and metastasis.

Enzyme Inhibition:

The compound has been investigated for its ability to inhibit enzymes critical in various biological processes. For example, it may interact with targets involved in inflammatory responses or cancer cell signaling pathways, which could lead to therapeutic applications in treating inflammatory diseases or malignancies.

Organic Synthesis

Building Block in Chemical Reactions:

this compound serves as a valuable building block in organic synthesis. It can participate in various chemical reactions, such as oxidation, reduction, and electrophilic substitution. The trifluoromethyl group enhances the compound's reactivity, making it suitable for synthesizing more complex molecules.

Reactivity Profiles:

The compound can undergo:

- Oxidation : Transforming the trifluoromethyl group into sulfoxides or sulfones.

- Reduction : Converting the sulfonamido group into corresponding amines.

- Substitution Reactions : Allowing for the introduction of different functional groups on the aromatic rings.

Biological Research

Biological Interactions:

Studies have highlighted the interactions of this compound with biological macromolecules. Techniques such as surface plasmon resonance and molecular docking simulations are employed to elucidate these interactions, providing insights into its mechanism of action and optimizing its efficacy as a therapeutic agent.

Potential Antimicrobial Properties:

While primarily noted for its anticancer potential, research into related compounds suggests that derivatives may also exhibit antimicrobial activity against various pathogens. This opens avenues for exploring its use in treating infections or as part of antibiotic formulations .

Material Science

Development of Advanced Materials:

The unique chemical properties of this compound position it as a candidate for developing advanced materials. Its ability to modify surface properties and enhance material performance is particularly relevant in industries focused on polymers and coatings.

Case Studies

Mécanisme D'action

The mechanism by which 4-(((3-(Trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoromethyl group enhances binding affinity and selectivity, while the sulfonamide group provides additional interactions with the enzyme.

Molecular Targets and Pathways: The compound can target various enzymes and receptors, depending on its application. In drug development, it may interact with specific receptors or enzymes involved in disease pathways, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

*logP estimated via computational tools.

Activité Biologique

4-(((3-(Trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid (CAS 690645-93-3) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C15H12F3NO4S, with a molecular weight of approximately 359.319 g/mol. The compound features a trifluoromethyl group and a sulfonamide moiety, which are known to enhance biological activity in various contexts.

| Property | Value |

|---|---|

| Molecular Formula | C15H12F3NO4S |

| Molecular Weight | 359.319 g/mol |

| Melting Point | 219°C - 220°C |

| Purity | 95%+ |

Biological Activity Overview

The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the sulfonamide group can participate in hydrogen bonding and ionic interactions with biomolecules.

1. Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways. The presence of the trifluoromethyl group may further enhance these effects by increasing the compound's affinity for bacterial enzymes.

2. Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of various enzymes, including Dipeptidyl Peptidase-4 (DPP-4). DPP-4 inhibitors are crucial in managing type 2 diabetes mellitus by enhancing incretin levels, which help regulate blood sugar levels. The structure-activity relationship (SAR) studies suggest that modifications such as adding trifluoromethyl groups can significantly enhance the inhibitory potency against DPP-4 compared to non-fluorinated analogs .

Case Study 1: DPP-4 Inhibition

A study published in the Journal of Medicinal Chemistry explored various fluorinated compounds as DPP-4 inhibitors. It was found that compounds similar to this compound exhibited IC50 values in the low micromolar range, demonstrating promising inhibitory activity against DPP-4 .

Case Study 2: Anticancer Activity

Another area of interest is the anticancer potential of this compound. Research has indicated that similar sulfonamide derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. The trifluoromethyl substitution may contribute to enhanced cellular uptake and bioavailability .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes like DPP-4, it disrupts normal enzymatic function.

- Induction of Apoptosis : Through modulation of signaling pathways associated with cell survival and death.

- Antimicrobial Action : By targeting bacterial folate synthesis pathways.

Q & A

Q. What are the established synthetic methodologies for 4-(((3-(Trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid, and what are their critical reaction parameters?

- Methodological Answer : The synthesis typically involves a two-step process: (i) Preparation of 3-(trifluoromethyl)benzenesulfonyl chloride via chlorination of the corresponding sulfonic acid using reagents like PCl₅ or SOCl₂. (ii) Coupling the sulfonyl chloride with 4-(aminomethyl)benzoic acid in a basic medium (e.g., pyridine or triethylamine) to form the sulfonamide bond. Critical Parameters :

- Temperature control (0–5°C during sulfonyl chloride synthesis to prevent decomposition).

- Molar ratio (1.2:1 sulfonyl chloride to amine for complete reaction).

- Solvent choice (anhydrous dichloromethane or THF to avoid hydrolysis).

Monitoring reaction progress via TLC or in situ NMR is recommended .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies protons and carbons in the sulfonamide (–SO₂NH–), trifluoromethyl (–CF₃), and benzoic acid (–COOH) groups. Key signals include δ ~7.5–8.5 ppm (aromatic protons) and δ ~170 ppm (carboxylic acid carbon) .

- FT-IR : Confirms sulfonamide (asymmetric S=O stretch at ~1350 cm⁻¹ and symmetric at ~1150 cm⁻¹) and carboxylic acid (O–H stretch at ~2500–3000 cm⁻¹) .

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ peak at m/z 385.3) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the sulfonamide coupling step?

- Methodological Answer :

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate the coupling reaction .

- Solvent Optimization : Replace polar aprotic solvents with DMF or DMSO to enhance solubility of intermediates.

- Stoichiometric Adjustments : Employ a 10% excess of sulfonyl chloride to drive the reaction to completion.

- Purification : Use flash chromatography with a gradient eluent (hexane/ethyl acetate) to isolate the product efficiently .

Q. What strategies resolve contradictory bioactivity data in target interaction studies (e.g., enzyme inhibition vs. receptor binding)?

- Methodological Answer :

- Assay Validation :

- Confirm compound stability under assay conditions (e.g., pH 7.4 buffer) using LC-MS to rule out degradation .

- Use orthogonal assays (e.g., surface plasmon resonance [SPR] vs. isothermal titration calorimetry [ITC]) to cross-validate binding affinities .

- Structural Analysis : Perform X-ray crystallography or molecular docking to verify binding modes and identify steric clashes caused by the trifluoromethyl group .

Q. How can researchers mitigate solubility challenges in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.